molecular formula C22H17N3O2S2 B2415252 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine CAS No. 303147-36-6

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine

Cat. No.: B2415252
CAS No.: 303147-36-6
M. Wt: 419.52
InChI Key: YUVNZDHDRLWLGH-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenylsulfanyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor, which undergoes sequential substitution reactions to introduce the phenylsulfanyl and phenylsulfonyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituent groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl or phenylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group yields a sulfone derivative, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfonyl)phenol: Shares the phenylsulfonyl group but lacks the pyrimidine core.

    Pyridinium salts: Structurally similar due to the presence of the pyridine ring but differ in their substituent groups and overall structure.

Uniqueness

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine is unique due to its combination of phenylsulf

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-phenylsulfanyl-2-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c26-29(27,20-11-5-2-6-12-20)16-18-14-21(28-19-9-3-1-4-10-19)25-22(24-18)17-8-7-13-23-15-17/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVNZDHDRLWLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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